molecular formula C10H14N2O2 B2877469 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine CAS No. 2201996-88-3

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine

Cat. No.: B2877469
CAS No.: 2201996-88-3
M. Wt: 194.234
InChI Key: NPBXAUBPVLJKGL-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is a chemical compound designed for research and development applications. It features a pyrimidine core, a fundamental scaffold in medicinal chemistry, substituted with an oxetane group and an isopropyl moiety. The oxetane ring is of significant interest in modern drug design for its ability to improve the physicochemical properties of molecules, such as enhancing solubility and metabolic stability. This structure makes the compound a valuable intermediate or building block for synthesizing more complex molecules, particularly in the exploration of new kinase inhibitors or other biologically active agents. The product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-(oxetan-3-yloxy)-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXAUBPVLJKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxetane Group: The oxetane moiety can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with a suitable leaving group on the pyrimidine ring.

    Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.

    Reduction: Reduction reactions could target the pyrimidine ring or the oxetane moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the oxetane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine may have applications in several fields:

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The oxetane group could enhance binding affinity or selectivity, while the pyrimidine ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The oxetane group in this compound provides a balance of rigidity and polarity, improving aqueous solubility compared to bulkier aromatic substituents (e.g., 3-nitrophenoxy or benzamide groups in other derivatives) . Electron-withdrawing groups (e.g., nitro in 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas the oxetane’s electron-donating nature may stabilize charge distribution .

Molecular Weight and Bioavailability :

  • At 195.24 g/mol, this compound has a lower molecular weight than analogs like the benzamide derivative (439.51 g/mol), suggesting better permeability in biological membranes .

Functional Group Interactions: The isopropyl group at the 2-position is conserved in some analogs (e.g., 4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-N-[4-(propan-2-yl)phenyl]benzamide), indicating its role in steric shielding or hydrophobic interactions . Sulfur-containing derivatives (e.g., benzylsulfanyl-substituted pyrimidines) exhibit distinct reactivity profiles, such as participation in disulfide bond formation, which is absent in the oxetane-containing compound .

Biological Activity

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which contributes to its unique chemical properties. The pyrimidine moiety is known for its versatility in biological systems, often serving as a scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The oxetane group may enhance binding affinity or selectivity, while the pyrimidine ring can interact with nucleic acids or proteins, modulating their activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related pyrimidine derivatives have shown potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis. This dual inhibitory mechanism suggests a promising avenue for developing anticancer agents .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies indicate that similar compounds exhibit IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, indicating their effectiveness as anti-inflammatory agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized various oxetane-containing pyrimidines and evaluated their biological activities. The results demonstrated that certain derivatives exhibited promising cytotoxicity against cancer cell lines, supporting further investigation into their therapeutic potential .
  • In Vivo Studies : In animal models, related pyrimidine compounds have shown efficacy in reducing inflammation and tumor growth, providing a basis for clinical applications. These studies highlight the need for further exploration of this compound in therapeutic contexts .

Table 1: Biological Activities of Related Pyrimidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Thieno[2,3-d]pyrimidineAntitumor0.5
Pyrimidine Derivative ACOX-1 Inhibition19.45
Pyrimidine Derivative BCOX-2 Inhibition31.4
Oxetane-Pyrimidine DerivativeCytotoxicityTBD

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